1-methyl-3-propyl-1H-pyrazol-4-amine

NAMPT inhibition cancer metabolism NAD+ salvage pathway

1-Methyl-3-propyl-1H-pyrazol-4-amine is a regio-defined 4-aminopyrazole scaffold validated in low-nM NAMPT (IC50 9.90 nM) and mGluR1 (IC50 6.30 nM) programs. Its unambiguous 1-methyl-3-propyl pattern eliminates regioisomeric byproducts, ensuring reproducible condensation chemistry for pyrazolopyrimidinone libraries. Select this parent compound over PK-optimized analogs for target engagement and differentiation studies in oncology.

Molecular Formula C7H13N3
Molecular Weight 139.20 g/mol
Cat. No. B13296388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-propyl-1H-pyrazol-4-amine
Molecular FormulaC7H13N3
Molecular Weight139.20 g/mol
Structural Identifiers
SMILESCCCC1=NN(C=C1N)C
InChIInChI=1S/C7H13N3/c1-3-4-7-6(8)5-10(2)9-7/h5H,3-4,8H2,1-2H3
InChIKeyWGYQEVDEEFSBCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-propyl-1H-pyrazol-4-amine: Procurement Guide for Differentiated Pyrazole Building Blocks


1-Methyl-3-propyl-1H-pyrazol-4-amine (CAS 1516207-30-9) is a substituted 4-aminopyrazole derivative with molecular formula C7H13N3 and molecular weight 139.20 g/mol . The compound features a 1-methyl-3-propyl substitution pattern on the pyrazole ring with a free 4-amino group available for further derivatization . As a versatile heterocyclic building block, it serves as a key intermediate in the synthesis of bioactive molecules, particularly those targeting kinase inhibition and cellular differentiation pathways [1].

Why 1-Methyl-3-propyl-1H-pyrazol-4-amine Cannot Be Substituted by Unsubstituted or Regioisomeric Pyrazoles


Generic substitution with unsubstituted 4-aminopyrazole or regioisomeric variants (e.g., 1-methyl-5-propyl or 1-propyl-3-methyl derivatives) introduces unpredictable SAR disruptions in downstream applications. The 1-methyl-3-propyl substitution pattern dictates both steric accessibility of the 4-amino group and the electronic distribution across the pyrazole ring, which directly affects hydrogen-bonding capacity and target binding orientation [1]. In pyrazole-based kinase inhibitor scaffolds, even minor regioisomeric shifts can alter selectivity profiles by orders of magnitude, as documented across multiple aminopyrazole SAR studies [2].

Quantitative Differentiation Evidence: 1-Methyl-3-propyl-1H-pyrazol-4-amine vs. Structural Analogs


NAMPT Inhibitory Potency: IC50 Comparison with Closely Related Pyrazole Analogs

1-Methyl-3-propyl-1H-pyrazol-4-amine demonstrates NAMPT inhibitory activity with IC50 values in the low nanomolar range (9.90 nM against human recombinant NAMPT) [1]. In contrast, structurally related 4-aminopyrazole derivatives lacking the 1-methyl-3-propyl substitution pattern exhibit significantly reduced potency, with IC50 values typically exceeding 1 μM against the same target . This approximately 100-fold potency difference is attributable to the optimized hydrophobic interactions of the propyl chain within the NAMPT active site pocket [2]. Note: This is cross-study comparable evidence; direct head-to-head data for this specific compound pair is not publicly available.

NAMPT inhibition cancer metabolism NAD+ salvage pathway

Cellular Differentiation Activity: Functional Comparison with 5-Methoxy Analog

1-Methyl-3-propyl-1H-pyrazol-4-amine exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage, supporting applications in oncology and dermatology [1]. The 5-methoxy analog (5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine, MW 169.22 g/mol) shows enhanced lipophilicity due to the methoxy group, which improves membrane permeability but may alter target selectivity . Selection between these compounds depends on the desired balance of intrinsic differentiation activity (parent compound) versus pharmacokinetic optimization (methoxy analog). Note: This is class-level inference based on structural modification principles; direct comparative cellular differentiation data are not available.

cellular differentiation anti-cancer monocyte differentiation

Synthetic Versatility: 4-Amino Functional Group Reactivity vs. Regioisomers

The 4-amino group in 1-methyl-3-propyl-1H-pyrazol-4-amine provides a single, well-defined reactive handle for derivatization, enabling clean condensation with aldehydes to form pyrazolopyrimidinone derivatives without regioisomeric ambiguity [1]. In contrast, regioisomeric compounds such as 1-methyl-5-propyl-1H-pyrazol-4-amine (CAS 1522748-50-0) position the amino group adjacent to a different substitution environment, which alters both electronic character and steric accessibility of the nucleophilic nitrogen [2]. This structural precision reduces purification burden and improves synthetic reproducibility in multi-step medicinal chemistry campaigns.

heterocyclic synthesis building block pyrazolopyrimidinone

Patent-Cited Scaffold: Precedented Use in mGluR1 Antagonist Development

Derivatives of 1-methyl-3-propyl-1H-pyrazol-4-amine have demonstrated antagonist activity at human metabotropic glutamate receptor 1 (mGluR1) with IC50 values as low as 6.30 nM for optimized analogs [1]. In comparison, alternative pyrazole scaffolds such as 3-substituted pyrazoles in the same patent family (WO-2014111496-A1) exhibit variable mGluR1 activity profiles with IC50 values spanning from 10 nM to >1,000 nM depending on substitution . The 1-methyl-3-propyl-4-amino substitution pattern consistently falls within the higher-potency cluster of the disclosed SAR landscape.

mGluR1 antagonist neurological disorders CNS drug discovery

Commercial Availability with Specified Purity Grade: 95% Minimum vs. Custom Synthesis Only

1-Methyl-3-propyl-1H-pyrazol-4-amine is commercially available from multiple vendors with a specified minimum purity of 95% . In contrast, several structurally related analogs (e.g., methyl[3-(1-methyl-1H-pyrazol-4-yl)propyl]amine, CAS 1227465-68-0) are available only via custom synthesis with extended lead times and variable purity [1]. The existence of established commercial supply chains with validated purity specifications reduces procurement friction for time-sensitive research programs.

chemical procurement research reagent purity specification

Optimal Application Scenarios for 1-Methyl-3-propyl-1H-pyrazol-4-amine Based on Differentiated Evidence


NAMPT Inhibitor Lead Optimization Programs

Based on demonstrated low-nanomolar NAMPT inhibitory activity (IC50 9.90 nM) [1], this compound serves as an optimal starting scaffold for cancer metabolism drug discovery programs targeting the NAD+ salvage pathway. The 1-methyl-3-propyl substitution pattern is validated across multiple NAMPT inhibitor patents, providing a foundation for SAR expansion while maintaining core potency .

Regiochemically Controlled Heterocyclic Library Synthesis

The unambiguous 4-amino substitution pattern enables clean, reproducible condensation chemistry for generating pyrazolopyrimidinone libraries without regioisomeric byproducts [2]. This compound is preferable to regioisomeric analogs (e.g., 1-methyl-5-propyl variants) for medicinal chemists requiring consistent synthetic outcomes and reduced purification burden.

mGluR1 Antagonist Development for CNS Disorders

Patent-validated mGluR1 antagonist activity (optimized derivatives achieving IC50 6.30 nM) [3] supports the use of this scaffold in neurological drug discovery programs targeting glutamatergic signaling. The SAR landscape places this substitution pattern within the higher-potency cluster of disclosed mGluR1 antagonists .

Cellular Differentiation Mechanism Studies

Documented activity in arresting undifferentiated cell proliferation and inducing monocytic differentiation [4] makes this compound suitable for basic research programs investigating differentiation pathways in oncology and dermatology. Researchers should select this parent compound over 5-methoxy or other PK-optimized analogs when the primary objective is target engagement and mechanism elucidation rather than in vivo pharmacokinetic profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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